

Tertomotide Efficacy: A Comparative Analysis in HLA-A24 Positive and Negative Patient Populations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tertomotide*

Cat. No.: *B12754959*

[Get Quote](#)

A comprehensive review of available clinical trial data reveals a focused development strategy for **Tertomotide**, a telomerase-based peptide vaccine, with efficacy data predominantly available for patients expressing the Human Leukocyte Antigen (HLA)-A24 allele. Currently, there is a lack of published clinical studies directly comparing the efficacy of **Tertomotide** in HLA-A24 positive versus HLA-A24 negative patients. The existing research has largely concentrated on evaluating the vaccine in populations where it is expected to elicit a robust immune response, specifically within the HLA-A*24:02 positive patient cohort.

Tertomotide, also known under the development codes GV1001 and OTSGC-A24, is an immunotherapy designed to stimulate the patient's immune system to target and eliminate cancer cells. It consists of a peptide derived from the human telomerase reverse transcriptase (hTERT), a protein overexpressed in the majority of cancer cells. The vaccine's mechanism of action relies on the presentation of this peptide by antigen-presenting cells to T-cells, which then learn to recognize and attack tumor cells expressing telomerase.[1]

Efficacy in HLA-A24 Positive Patients

Clinical investigations into a formulation of **Tertomotide** known as OTSGC-A24 have been conducted specifically in patients with advanced gastric cancer who are positive for the HLA-A*24:02 allele. This targeted approach is based on the principle that the vaccine's peptide fragments are designed to bind effectively to this particular HLA molecule, thereby inducing a potent cytotoxic T-lymphocyte (CTL) response.

A Phase I/Ib clinical trial of OTSGC-A24 in 24 patients with advanced gastric cancer and the HLA-A*24:02 haplotype demonstrated the vaccine's safety and immunogenicity.[2][3][4] While no objective radiological responses were observed, the study reported a median overall survival of 5.7 months and a median progression-free survival of 1.7 months.[2][3][4] A key finding was the induction of a positive CTL response in 75% of patients at 4 weeks.[2][3][4]

Table 1: Efficacy and Immunological Response of OTSGC-A24 in HLA-A*24:02 Positive Gastric Cancer Patients

Efficacy Endpoint	Result
Median Overall Survival	5.7 months (95% CI: 3.8 to 8.6)
Median Progression-Free Survival	1.7 months (95% CI: 1.4 to 3.5)
Best Radiological Response	Stable Disease (40%)
Positive CTL Response (at 4 weeks)	75% of patients

Source: Phase I/Ib trial of OTSGC-A24[2][3][4]

Data in Unselected or HLA-A24 Negative Populations

Earlier clinical trials of **Tertomotide** (as GV1001) in other cancer types, such as pancreatic and non-small cell lung cancer, were conducted without pre-selection for HLA-A24 status, suggesting a broader potential mechanism of action that may involve other HLA class II molecules.[1][5] However, these studies did not include a subgroup analysis to compare the outcomes between HLA-A24 positive and negative patients. A large Phase III trial in pancreatic cancer (TeloVac) evaluating GV1001 in combination with chemotherapy did not show an improvement in overall survival for the overall patient population.[6][7] This trial did not report on the influence of HLA-A24 status on treatment outcomes.

The absence of comparative data makes it impossible to draw definitive conclusions about the efficacy of **Tertomotide** in HLA-A24 negative individuals. The focused development of OTSGC-A24 for the HLA-A24 positive population in gastric cancer suggests that this subgroup is considered most likely to benefit from this specific vaccine formulation.

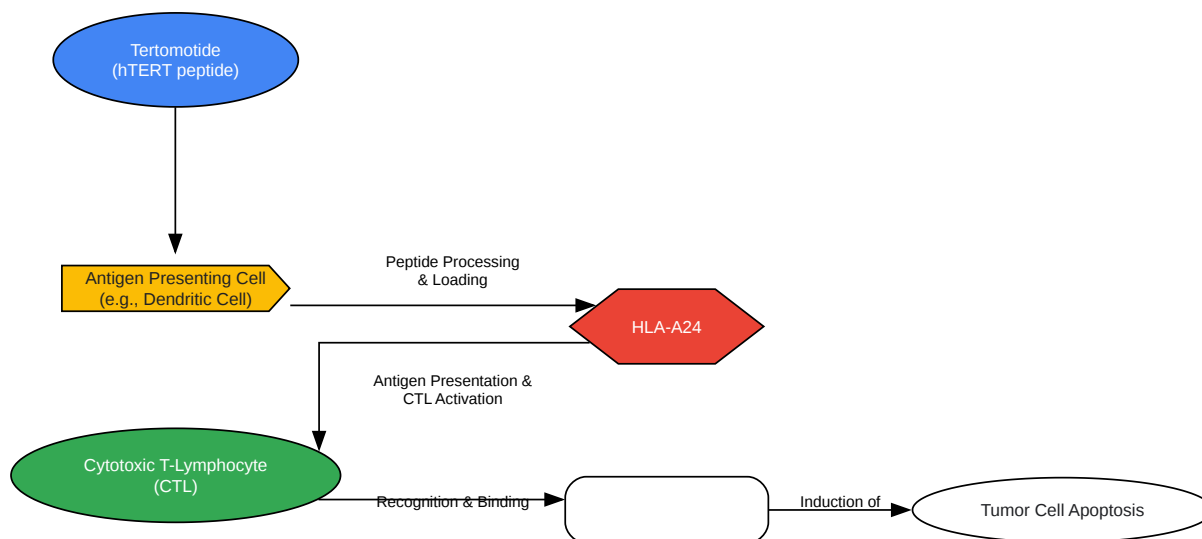
Experimental Protocols

Phase I/Ib Trial of OTSGC-A24

- Study Design: An open-label, single-arm trial to assess the safety, tolerability, and optimal dosing schedule of the OTSGC-A24 cancer vaccine.[\[2\]](#)[\[3\]](#)
- Patient Population: Patients with advanced gastric cancer who were positive for the HLA-A*24:02 haplotype.[\[2\]](#)[\[3\]](#)
- Intervention: OTSGC-A24 was administered subcutaneously at a dose of 1 mg in three different cohorts with varying dosing schedules (3-weekly, 2-weekly, and weekly).[\[2\]](#)[\[3\]](#)
- Primary Endpoints: Safety and tolerability.
- Secondary Endpoints: Immunological response (measured by CTL induction via ELISPOT assay) and clinical efficacy (tumor response, progression-free survival, and overall survival).[\[2\]](#)[\[3\]](#)

Signaling Pathways and Experimental Workflows

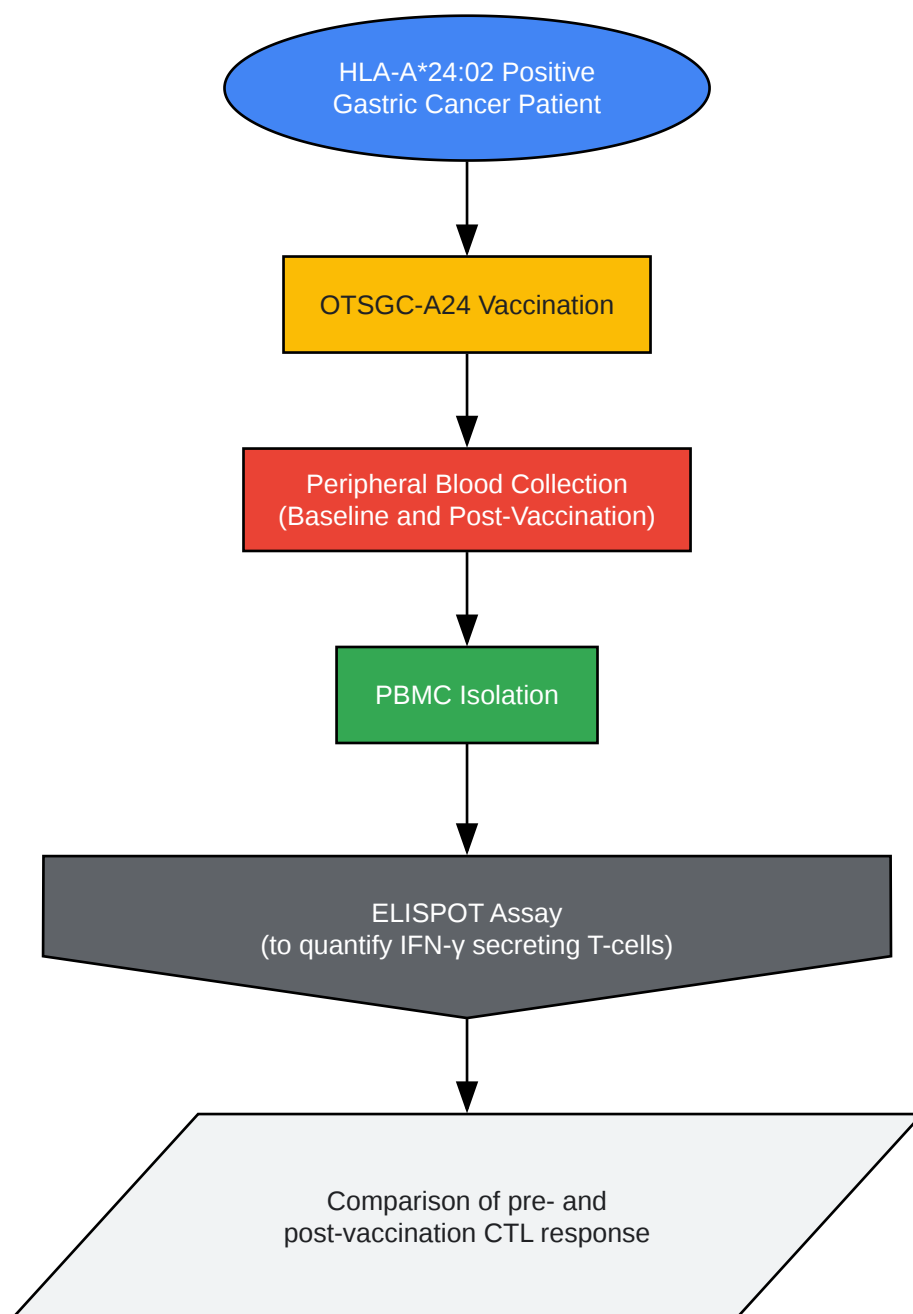
The proposed mechanism of action for **Tertomotide** involves the engagement of the adaptive immune system. The following diagram illustrates the intended immunological cascade.



[Click to download full resolution via product page](#)

Figure 1. Proposed Mechanism of Action for **Tertomotide** in HLA-A24 Positive Patients.

The experimental workflow for evaluating the immunological response in the OTSGC-A24 trial is depicted below.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cancer vaccination with telomerase peptide GV1001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I/Ib study of OTSGC-A24 combined peptide vaccine in advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I/Ib study of OTSGC-A24 combined peptide vaccine in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Telomerase peptide vaccination of patients with non-resectable pancreatic cancer: a dose escalating phase I/II study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemcitabine and capecitabine with or without telomerase peptide vaccine GV1001 in patients with locally advanced or metastatic pancreatic cancer (TeloVac): an open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [Tertomotide Efficacy: A Comparative Analysis in HLA-A24 Positive and Negative Patient Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12754959#efficacy-of-tertomotide-in-hla-a24-positive-vs-negative-patients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com